Methyl oct-2-enoate

Analytical Chemistry Flavor Chemistry Quality Control

Methyl oct-2-enoate (CAS 68854-59-1), also known as methyl cis-2-octenoate, is an α,β-unsaturated fatty acid ester belonging to the class of unsaturated methyl esters. This compound is the (2Z)-geometric isomer, distinguished from its more common trans counterpart (CAS 7367-81-9) by the cis configuration of the double bond at the C2 position.

Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
CAS No. 68854-59-1
Cat. No. B7767222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl oct-2-enoate
CAS68854-59-1
Molecular FormulaC9H16O2
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESCCCCCC=CC(=O)OC
InChIInChI=1S/C9H16O2/c1-3-4-5-6-7-8-9(10)11-2/h7-8H,3-6H2,1-2H3/b8-7+
InChIKeyCJBQSBZJDJHMLF-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in water;  soluble in fats
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Oct-2-enoate (CAS 68854-59-1) Sourcing Guide for Scientific Procurement


Methyl oct-2-enoate (CAS 68854-59-1), also known as methyl cis-2-octenoate, is an α,β-unsaturated fatty acid ester belonging to the class of unsaturated methyl esters [1]. This compound is the (2Z)-geometric isomer, distinguished from its more common trans counterpart (CAS 7367-81-9) by the cis configuration of the double bond at the C2 position. It is a naturally occurring volatile compound identified in various fruits and plants, contributing to characteristic green and fruity aroma profiles .

Methyl Oct-2-enoate Procurement: Critical Selectivity Considerations for Scientific Users


In flavor and fragrance research, the substitution of methyl oct-2-enoate with a generic 'methyl 2-octenoate' or a mixture of isomers is not scientifically valid. The cis (Z) isomer (CAS 68854-59-1) and the trans (E) isomer (CAS 7367-81-9) are distinct chemical entities with different stereochemical configurations around the C2 double bond [1]. This structural difference can lead to divergent sensory profiles, reactivity, and biological interactions, as geometric isomerism is a well-established determinant of odor quality and potency in aroma chemicals. Furthermore, the compound's value as a biochemical research tool is compromised if its isomeric purity is not verified and controlled, as outlined in the quantitative evidence below .

Methyl Oct-2-enoate (CAS 68854-59-1) Technical Differentiation & Quantitative Evidence Guide


Methyl Oct-2-enoate: Isomeric Purity and Quantification via Gas Chromatography (GC)

Procurement of methyl oct-2-enoate for precise scientific work requires verification of its isomeric purity. The trans isomer (CAS 7367-81-9) is commercially available with a specified purity of ≥95.0% as determined by Gas Chromatography (GC) . While this specification is for the trans isomer, it establishes a benchmark for analytical rigor. For the cis isomer (CAS 68854-59-1), purchasers should require a Certificate of Analysis (CoA) that similarly specifies the % area by GC, as this is the industry-standard method for quantifying and differentiating the geometric isomers in this class of compounds .

Analytical Chemistry Flavor Chemistry Quality Control

Methyl Oct-2-enoate: Comparative Olfactory Profile and Substantivity for Flavor & Fragrance Research

The sensory properties of methyl 2-octenoate are well-documented for the trans isomer (CAS 7367-81-9), which is described as having a 'fruity pear skin green cooked' odor with a substantivity of 8 hours at 100% concentration [1]. The cis isomer (CAS 68854-59-1) is also recognized as a flavouring ingredient with a 'fruity' profile [2]. However, direct quantitative comparisons of odor threshold and character between the cis and trans isomers are not available in the current primary literature. The established profile for the trans isomer provides a key baseline, but the distinct stereochemistry of the cis isomer is expected to result in a unique sensory signature, necessitating its separate procurement and evaluation for research into stereospecific aroma perception [REFS-1, REFS-3].

Sensory Science Flavor Chemistry Perfumery

Methyl Oct-2-enoate: Physicochemical Property Data for Formulation and Analytical Method Development

Key physicochemical properties for the compound class are available for the trans isomer (CAS 7367-81-9), which include a boiling point of 89-91 °C at 9 mmHg and a density of 0.898 g/mL at 25 °C . For the cis isomer (CAS 68854-59-1), predicted properties such as an XLogP of 3.0 are available [1]. These values, particularly the boiling point under reduced pressure, are critical for purification (e.g., fractional distillation) and for developing accurate analytical methods (e.g., GC injection parameters). The distinct boiling point of the trans isomer serves as a comparative benchmark, and while direct experimental data for the cis isomer is limited, its known structural difference implies that its own property values may differ, which is crucial for precise experimental design .

Physical Chemistry Analytical Chemistry Formulation Science

Methyl Oct-2-enoate (CAS 68854-59-1): Key Research and Industrial Application Scenarios


Stereospecific Flavor and Fragrance Research

Researchers investigating the relationship between molecular geometry and olfactory perception should procure the cis isomer (CAS 68854-59-1) specifically. The well-characterized sensory profile of the trans isomer provides a reference point, but the cis isomer's unique spatial arrangement of atoms is expected to interact differently with olfactory receptors, leading to a distinct aroma profile . This scenario is directly supported by the comparative sensory evidence presented in Section 3 . Purchasers must verify isomeric purity via GC CoA to ensure that any observed biological or sensory effect is correctly attributed to the cis configuration .

Analytical Standard for Isomer Differentiation

Analytical chemists and quality control laboratories require methyl oct-2-enoate (cis) as a reference standard for the development and validation of chromatographic methods (e.g., GC-FID, GC-MS) aimed at separating and quantifying the cis and trans isomers in complex mixtures, such as natural product extracts or commercial flavor formulations. The evidence in Section 3 confirms that GC is the established method for this analysis, and the availability of a high-purity cis standard is essential for accurate peak identification and calibration .

Natural Product Identification and Quantification

In phytochemical and food science research, the identification of volatile compounds in natural sources (e.g., fruits like soursop and mountain papaya) is often performed using GC-MS . To definitively identify and quantify the presence of the cis isomer, as opposed to the more common trans isomer, a certified reference standard of methyl oct-2-enoate (CAS 68854-59-1) is required. This allows for unambiguous compound identification based on matching retention time and mass spectrum, a practice directly supported by the analytical evidence in Section 3 .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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